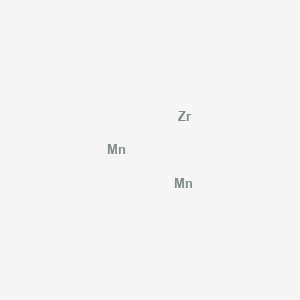

Manganese--zirconium (2/1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Manganese–zirconium (2/1) is a compound that combines manganese and zirconium in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and environmental science. The combination of manganese and zirconium results in a material that exhibits enhanced stability, catalytic activity, and mechanical strength.

準備方法

Synthetic Routes and Reaction Conditions: Manganese–zirconium (2/1) can be synthesized using various methods. One common approach involves the hydrothermal synthesis route, where manganese chloride tetrahydrate and zirconium oxychloride octahydrate are used as precursors. The reaction is typically carried out in the presence of a surfactant and ammonium hydroxide under hydrothermal conditions . Another method involves the evaporation-induced self-assembly process, which uses manganese and zirconium salts along with a block copolymer .

Industrial Production Methods: In industrial settings, the preparation of manganese–zirconium (2/1) often involves solution combustion methods. This technique involves the propagation of self-sustained exothermic reactions in an aqueous solution, resulting in the formation of zirconium dioxide powder along with the emission of various gases . The deep eutectic solvent-assisted hot pressing method is another rapid and versatile approach for preparing zirconium-based metal-organic framework nanocrystals .

化学反応の分析

Types of Reactions: Manganese–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in photocatalytic reduction reactions, where it reduces carbon dioxide to methane under UV light . It also engages in catalytic autoxidation reactions, cleaving carbon-carbon bonds in lignin to produce aromatic carboxylic acids .

Common Reagents and Conditions: Common reagents used in the reactions involving manganese–zirconium (2/1) include manganese chloride tetrahydrate, zirconium oxychloride octahydrate, ammonium hydroxide, and acetic acid . The reactions are typically carried out under hydrothermal conditions, UV illumination, or in the presence of catalysts.

Major Products Formed: The major products formed from the reactions of manganese–zirconium (2/1) include methane from the photocatalytic reduction of carbon dioxide and aromatic carboxylic acids from the catalytic autoxidation of lignin .

科学的研究の応用

Manganese–zirconium (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the reduction of carbon dioxide and the oxidation of organic compounds . In industry, it is used in the production of advanced materials, such as nanowires and metal-organic frameworks, which have applications in environmental remediation and energy storage .

作用機序

The mechanism of action of manganese–zirconium (2/1) involves its ability to act as a catalyst in various chemical reactions. The compound’s catalytic activity is attributed to the presence of manganese and zirconium, which provide active sites for the reactions. In photocatalytic reactions, manganese–zirconium (2/1) absorbs UV light, generating electron-hole pairs that drive the reduction of carbon dioxide to methane . In catalytic autoxidation reactions, the compound facilitates the cleavage of carbon-carbon bonds in lignin, producing aromatic carboxylic acids .

類似化合物との比較

Similar Compounds: Similar compounds to manganese–zirconium (2/1) include manganese–titanium–zirconium and titanium dioxide–manganese dioxide–zirconium dioxide . These compounds share some properties with manganese–zirconium (2/1) but differ in their specific applications and performance characteristics.

Uniqueness: Manganese–zirconium (2/1) is unique due to its combination of high catalytic activity, stability, and mechanical strength. Unlike other similar compounds, it exhibits superior performance in photocatalytic reduction and catalytic autoxidation reactions, making it a valuable material for environmental and industrial applications .

特性

CAS番号 |

12057-97-5 |

|---|---|

分子式 |

Mn2Zr |

分子量 |

201.10 g/mol |

IUPAC名 |

manganese;zirconium |

InChI |

InChI=1S/2Mn.Zr |

InChIキー |

ZUSIIEXGSGPPGX-UHFFFAOYSA-N |

正規SMILES |

[Mn].[Mn].[Zr] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)

![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)

![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)

![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)